molecular formula C11H22N2O5S2 B7159199 N-ethyl-1-(2-methyl-2-methylsulfonylpropanoyl)pyrrolidine-3-sulfonamide

N-ethyl-1-(2-methyl-2-methylsulfonylpropanoyl)pyrrolidine-3-sulfonamide

Cat. No.: B7159199
M. Wt: 326.4 g/mol
InChI Key: GFRISMAPLYOPMQ-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-methyl-2-methylsulfonylpropanoyl)pyrrolidine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is functionalized with sulfonamide and sulfonyl groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-ethyl-1-(2-methyl-2-methylsulfonylpropanoyl)pyrrolidine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O5S2/c1-5-12-20(17,18)9-6-7-13(8-9)10(14)11(2,3)19(4,15)16/h9,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRISMAPLYOPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(=O)C(C)(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-methyl-2-methylsulfonylpropanoyl)pyrrolidine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Ethylation: The final step includes the ethylation of the nitrogen atom using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-methyl-2-methylsulfonylpropanoyl)pyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-1-(2-methyl-2-methylsulfonylpropanoyl)pyrrolidine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-methyl-2-methylsulfonylpropanoyl)pyrrolidine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-o-toluenesulfonamide
  • N-ethyl-p-toluenesulfonamide
  • Sulfonimidates

Uniqueness

N-ethyl-1-(2-methyl-2-methylsulfonylpropanoyl)pyrrolidine-3-sulfonamide is unique due to its specific structural features, including the combination of a pyrrolidine ring with sulfonamide and sulfonyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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